ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiophene ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, indole-3-carboxaldehyde, and ethyl acetoacetate. The synthetic route may involve:
Condensation Reaction: Combining 2,4-dichloroaniline with indole-3-carboxaldehyde under acidic or basic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to form the thiophene ring.
Esterification: The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: can be compared with other indole or thiophene derivatives.
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
2,4-Dichloroaniline: Another precursor with similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H16Cl2N2O3S |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H16Cl2N2O3S/c1-2-29-22(28)19-20(27)18(9-12-11-25-16-6-4-3-5-14(12)16)30-21(19)26-17-8-7-13(23)10-15(17)24/h3-11,26-27H,2H2,1H3/b12-9+ |
InChI Key |
KYWSTECNOVYFFP-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1O)/C=C/2\C=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C=C2C=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.